![molecular formula C23H24ClN3O4 B2768097 Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899727-61-8](/img/structure/B2768097.png)
Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
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Description
Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C23H24ClN3O4 and its molecular weight is 441.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound and its related derivatives have been synthesized through several innovative methods, providing insights into their chemical properties and potential applications. For example, the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, showcasing a streamlined synthesis approach from ethyl 3-amino-1H-pyrazole-4-carboxylate, highlights the compound's relevance in medicinal chemistry and enzyme inhibition (Kim Huard et al., 2012). Similarly, the direct amidation of ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate under microwave-assisted conditions demonstrates efficient pathways for generating carboxamides, important intermediates in pharmaceutical synthesis (M. Milosevic et al., 2015).
Biological Activity
Research on thiazole-aminopiperidine hybrid analogues designed as novel Mycobacterium tuberculosis GyrB inhibitors provides an example of the compound's potential in developing antimicrobial agents. One specific derivative showed promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating its utility in combating tuberculosis (V. U. Jeankumar et al., 2013).
Chemical Transformations and Derivatives
The compound's utility extends to the synthesis of various derivatives with potential applications in medicinal chemistry and drug design. For instance, the preparation and reactions of certain thiazolo[3,2-a]pyrimido[4,5-d]oxazin derivatives demonstrated their biological activity against a range of microbial agents, showcasing the compound's versatility in synthesizing biologically active molecules (M. Youssef et al., 2011).
properties
IUPAC Name |
ethyl 2-(5-chloro-2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-2-30-22(29)26-11-9-23(10-12-26)27-19(16-5-3-4-6-21(16)31-23)14-18(25-27)17-13-15(24)7-8-20(17)28/h3-8,13,19,28H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQIJDFTHFENDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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